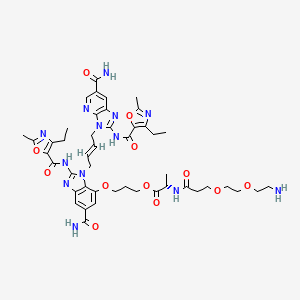

STING agonist-20-Ala-amide-PEG2-C2-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H57N13O12 |

|---|---|

Molecular Weight |

984.0 g/mol |

IUPAC Name |

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate |

InChI |

InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1 |

InChI Key |

SMHIUUMWALWYLI-DRUWVYPFSA-N |

Isomeric SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN |

Canonical SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action: STING Agonist-20-Ala-amide-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. STING agonists are emerging as a promising class of therapeutics in oncology, capable of turning "cold" tumors into "hot" ones by promoting T-cell infiltration and activation. This technical guide provides a detailed overview of the mechanism of action of STING agonist-20-Ala-amide-PEG2-C2-NH2, a novel agent designed for targeted delivery through its suitability for conjugation in immune-stimulating antibody conjugates (ISACs). While specific data for this compound is limited, its mechanism is inferred from the well-established action of cyclic dinucleotide (CDN)-based STING agonists.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key signaling cascade that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][2] 2'3'-cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[2]

Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[3][5] In parallel, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Core Mechanism of Action of this compound

This compound is a synthetic cyclic dinucleotide designed to mimic the action of the endogenous STING ligand, 2'3'-cGAMP.[6][7] The "20-Ala-amide-PEG2-C2-NH2" modification suggests a structure optimized for conjugation to antibodies or other targeting moieties, facilitating the development of ISACs for targeted delivery to tumor cells. The core mechanism of action follows the canonical STING activation pathway:

-

Direct STING Binding: The CDN core of the agonist directly binds to the ligand-binding domain of the STING dimer in the ER.

-

STING Activation and Trafficking: This binding induces a conformational change in STING, leading to its activation and subsequent trafficking from the ER to the Golgi apparatus.

-

TBK1 and IRF3 Phosphorylation: Activated STING serves as a scaffold to recruit and activate TBK1, which then phosphorylates IRF3.

-

Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and induces the transcription of genes encoding for type I interferons.

-

Pro-inflammatory Cytokine Release: The activated STING pathway also stimulates the NF-κB signaling cascade, leading to the production of various pro-inflammatory cytokines.

The PEGylation (PEG2 linker) of the molecule is intended to improve its pharmacokinetic properties, such as increasing its half-life and reducing renal clearance.[8]

Signaling Pathway Diagram

Caption: STING agonist activation of the downstream signaling cascade.

Quantitative Data Summary

Quantitative data for this compound is not publicly available. The following table presents representative data for well-characterized CDN-based STING agonists to provide a comparative context for expected potency and activity.

| Parameter | Representative Value | Assay Type | Cell Line | Reference |

| STING Binding Affinity (Kd) | 10 - 500 nM | Surface Plasmon Resonance | Purified human STING | [3] |

| IFN-β Induction (EC50) | 0.1 - 5 µM | Luciferase Reporter Assay | THP1-Dual™ Cells | [2] |

| TNF-α Production (EC50) | 0.5 - 10 µM | ELISA | Human PBMCs | [9] |

| In Vivo Tumor Growth Inhibition | 50 - 80% | Syngeneic Mouse Model | B16-F10 Melanoma | [10] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of STING agonists.

STING Binding Affinity Assay (Surface Plasmon Resonance)

-

Immobilization of STING: Purified recombinant human STING protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: The STING agonist is serially diluted in running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 1 nM to 10 µM).

-

Binding Measurement: The diluted agonist is injected over the sensor chip surface, and the association and dissociation are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

IFN-β Reporter Assay

-

Cell Culture: THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well.

-

Compound Treatment: The STING agonist is added to the cells at various concentrations and incubated for 24 hours.

-

Luciferase Assay: The supernatant is collected, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., QUANTI-Luc™).

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: A typical experimental workflow for STING agonist characterization.

In Vivo Antitumor Efficacy Study

-

Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice) are inoculated with a tumor cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Mice are treated with the STING agonist via intratumoral or systemic administration, often in combination with immune checkpoint inhibitors.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion

This compound represents a promising therapeutic agent designed to harness the power of the innate immune system for cancer therapy. Its mechanism of action is centered on the direct activation of the STING pathway, leading to the production of type I interferons and a cascade of anti-tumor immune responses. The chemical modifications of this compound suggest its utility in the development of targeted ISACs, which could enhance its therapeutic index by delivering the STING agonist directly to the tumor microenvironment. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel STING agonist.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. rupress.org [rupress.org]

- 5. Frontiers | Bidirectional regulation of the cGAS-STING pathway in the immunosuppressive tumor microenvironment and its association with immunotherapy [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. openpr.com [openpr.com]

- 9. mdpi.com [mdpi.com]

- 10. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into STING Agonist-20-Ala-amide-PEG2-C2-NH2 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the interplay between innate and adaptive immunity, making it a highly attractive target for cancer immunotherapy. Activation of STING in tumor-resident immune cells can trigger a potent anti-tumor response. STING agonist-20-Ala-amide-PEG2-C2-NH2, also identified as Compound 30b, is a key component in the development of next-generation cancer therapeutics, specifically in the design of immune-stimulating antibody conjugates (ISACs). This technical guide provides an in-depth overview of this STING agonist, its application in cancer research, and the methodologies for its evaluation.

This compound serves as a potent, non-cyclic dinucleotide STING agonist payload that can be attached to a monoclonal antibody via a linker. This antibody-drug conjugate (ADC) approach allows for the targeted delivery of the STING agonist to tumor cells, thereby localizing the immune activation to the tumor microenvironment and minimizing systemic toxicities.

Core Concepts and Mechanism of Action

STING is an endoplasmic reticulum-resident protein that detects cyclic dinucleotides (CDNs), which are second messengers produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. Upon activation, STING translocates to the Golgi apparatus, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-tumor immune response characterized by enhanced antigen presentation, recruitment of cytotoxic T lymphocytes, and activation of natural killer (NK) cells.

This compound, as part of an ADC, is designed to be internalized by tumor cells. Once inside the cell, the active STING agonist is released from the antibody and linker to engage and activate the STING pathway within the tumor and surrounding immune cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for a STING agonist payload, which is the active component of Compound 30b, and its corresponding antibody-drug conjugate (ADC). The data is derived from preclinical studies evaluating its potency and efficacy.

| Parameter | Molecule | Value | Cell Line/Model | Assay Type |

| EC50 | Released Payload | 5 nM | Permeabilized THP1 cells | STING Activation (Luciferase Reporter) |

| Tumor Growth Inhibition | HER2-targeted ADC | Significant | SKOV3 Xenograft Model | In vivo Efficacy Study |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound (Compound 30b)

The synthesis of Compound 30b involves a multi-step process. A key step is the reaction of 3-(3-((tert-butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide with N-((Z)-3-((E)-4-aminobut-2-en-1-yl)-6-carbamoyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide-HCl (Compound 28b) in dimethyl sulfoxide (B87167) (DMSO)[1][2][3]. The resulting product is then further modified to introduce the PEG2-C2-NH2 linker. For complete and detailed synthetic procedures, please refer to the supporting information of the original publication.

In Vitro STING Activation Assay

This assay is performed to determine the potency of the STING agonist in activating the STING pathway.

-

Cell Line: Monocytic THP1 cells engineered with an interferon regulatory factor 3 (IRF3) luciferase reporter gene are used.

-

Cell Permeabilization: To ensure the agonist reaches the cytosolic STING protein, cells are permeabilized using digitonin. This step is crucial as it bypasses the need for passive cell permeability, which is not a requirement for ADC-delivered payloads.

-

Treatment: Permeabilized cells are incubated with varying concentrations of the STING agonist payload.

-

Measurement: STING activation is quantified by measuring the luciferase activity, which is induced upon the nuclear translocation of IRF3.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the STING agonist ADC in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells, such as SKOV3 (human ovarian cancer cell line), are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a predetermined size, the mice are treated with a single intravenous dose of the HER2-targeted STING agonist ADC (e.g., at 3 mg/kg). Control groups receive a non-targeting isotype control ADC.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.

Visualizations

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway activated by an agonist.

Caption: Simplified STING signaling pathway upon agonist binding.

Experimental Workflow for ADC Efficacy

The diagram below outlines the typical workflow for evaluating the in vivo efficacy of a STING agonist ADC.

Caption: In vivo experimental workflow for ADC efficacy testing.

References

The Role of STING Agonist-20-Ala-amide-PEG2-C2-NH2 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Synthetic STING agonists are emerging as a promising class of immunotherapeutics. This technical guide provides an in-depth analysis of a specific STING agonist, designated as STING agonist-20-Ala-amide-PEG2-C2-NH2 (also referred to as Compound 30b), a novel molecule designed for targeted delivery through its incorporation into antibody-drug conjugates (ADCs). This document details the core principles of the STING pathway, the mechanism of action of this agonist, relevant experimental protocols for its synthesis and evaluation, and quantitative data on its activity when formulated as an immune-stimulating antibody conjugate (ISAC).

Introduction to the STING Pathway and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular stress. A key signaling cascade in this initial response is the cyclic GMP-AMP synthase (cGAS)-STING pathway. This pathway is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicative of viral or bacterial infection, or cellular damage.

Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).

Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. The collective output of these signaling events is a robust innate immune response characterized by antiviral activity, enhanced antigen presentation, and the recruitment and activation of various immune cells, including dendritic cells, natural killer cells, and T cells. This effectively bridges the innate and adaptive immune responses.

This compound (Compound 30b)

This compound is a synthetic, non-cyclic dinucleotide small molecule agonist of the STING pathway. It belongs to the amidobenzimidazole class of STING agonists. A key feature of this particular agonist is its design as a payload for antibody-drug conjugates. The molecule incorporates a PEG2 (polyethylene glycol) linker and a terminal amine group, facilitating its conjugation to antibodies. This approach enables the targeted delivery of the STING agonist to specific cell types, such as tumor cells, thereby localizing the immune activation to the desired site and potentially minimizing systemic toxicity.

Mechanism of Action

As a STING agonist, this compound mimics the action of the natural STING ligand, cGAMP. Upon delivery to the cytoplasm of a target cell, it binds to the STING protein, inducing the downstream signaling cascade as described above. When conjugated to an antibody to form an ISAC, the proposed mechanism involves:

-

Targeted Delivery: The antibody component of the ISAC binds to a specific antigen on the surface of the target cell (e.g., a tumor cell).

-

Internalization: The ISAC is internalized by the cell.

-

Payload Release: The linker connecting the STING agonist to the antibody is designed to be cleaved within the cell, releasing the active this compound.

-

STING Pathway Activation: The released agonist binds to STING, initiating the production of type I interferons and pro-inflammatory cytokines, leading to localized immune activation and an anti-tumor response.

Quantitative Data

The primary available quantitative data for this compound comes from its evaluation as part of an antibody-drug conjugate. The following table summarizes the in vitro activity of a HER2-targeted ADC incorporating a STING agonist payload derived from a similar chemical scaffold, as detailed in patent WO2021202984A1. The activity was assessed using a co-culture assay with HER2-expressing cancer cells and THP-1 dual reporter cells, which measure IRF3 activation via a luciferase reporter.

| Conjugate/Compound | Target Antigen | EC50 (nM) for IRF3 Induction | Fold Increase in Activity vs. Free Agonist | Reference |

| Conjugate 8b-1 (with wild-type Fc) | HER2 | Sub-nanomolar to low nanomolar | >100-fold | [1] |

| Free Agonist (Compound 1) | N/A | Not specified in provided excerpt | N/A | [1] |

| Conjugate 8f (Fc-silent) | HER2 | ~1000-fold less active than 8b-1 | N/A | [1] |

| Conjugate 8d-1 (non-targeted) | N/A | ~1000-fold less active than 8b-1 | N/A | [1] |

Note: The specific EC50 value for the unconjugated this compound (Compound 30b) is not explicitly provided in the referenced patent document. The data presented reflects the activity of a related STING agonist when conjugated to an antibody, highlighting the enhanced potency achieved through targeted delivery.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound (Compound 30b) and a key in vitro assay for evaluating the activity of STING agonist-containing ADCs, as described in patent WO2021202984A1.[1]

Synthesis of this compound (Compound 30b)

Part A: Synthesis of Compound 30a

-

Combine Compound 30 (500 mg, 0.663 mmol, 1 eq), Boc-PEG2-Ala-OH (0.693 g, 1.99 mmol, 3 eq), EDC-HCl (381 mg, 1.99 mmol, 3 eq), and DMAP (243 mg, 1.99 mmol) in a vial under air in DMF (26.5 mL).

-

Stir the reaction mixture. The reaction should be complete in approximately 3 hours.

-

Quench the reaction with acetic acid (0.76 mL, 10 eq).

-

Concentrate the mixture.

-

Purify the residue over silica (B1680970) gel (DCM:MeOH) to afford Compound 30a as a white solid.

-

Confirm the product using ESI-MS: m/z calculated for C51H66N13O14 [M+H]+: 1084.5; found 1084.4.

Part B: Synthesis of Compound 30b

-

Suspend Compound 30a (0.663 mmol) in dioxane (10 mL) in a flask under air.

-

Add HCl (4M in dioxane, 6 mL) and stir the mixture at room temperature for 1 hour.

-

Concentrate the mixture to yield a white solid.

-

Dissolve the solid in pure water and purify by reverse phase chromatography (0-25% ACN in water) to afford Compound 30b (444 mg, 77% yield) as a white solid.

-

Confirm the product using ESI-MS: m/z calculated for C46H58N13O12 [M+H]+: 984.4; found 984.2.

In Vitro Co-culture Assay for STING Pathway Activation

This assay evaluates the ability of a targeted STING agonist ADC to induce STING pathway activation in immune cells in the presence of antigen-expressing cancer cells.

Materials:

-

Target cancer cell line (e.g., SKOV3 human ovarian adenocarcinoma cells, which express HER2).

-

THP1-Dual™ reporter cells (InvivoGen), which contain an IRF3-inducible luciferase reporter.

-

96-well CellBind surface tissue culture plates.

-

McCoy's 5a medium with 10% FBS and 1% penicillin/streptomycin.

-

Test articles: STING agonist ADC, non-targeted control ADC, free STING agonist.

-

QUANTI-Luc™ reagent.

-

Luminometer (e.g., SpectraMax M5 plate reader).

Protocol:

-

Seed the target cancer cells (e.g., SKOV3) in 96-well CellBind plates at a density of 20,000 cells/well and allow them to attach for 6 hours in their growth medium.

-

Prepare a dilution series of the test articles (e.g., 0.01 nM to 300 nM based on payload concentration) in the growth medium.

-

Add the diluted test articles to the wells containing the attached cancer cells and incubate for 20 minutes at 37°C.

-

Add 50,000 THP1-Dual™ reporter cells to each well.

-

Continue the incubation for 20 hours at 37°C in a humidified atmosphere of 5% CO2.

-

After the incubation period, transfer 20 µL of the cell culture supernatant from each well to a new plate.

-

Add 50 µL of resuspended QUANTI-Luc™ to each well containing the supernatant.

-

Immediately measure the luminescent signal for IRF3 activation using a luminometer.

-

Determine the EC50 value from the resulting dose-response curve.

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a synthetic STING agonist.

Experimental Workflow for ISAC Activity

Caption: Workflow for the in vitro co-culture assay to determine STING agonist ADC activity.

Logical Relationship of an Immune-Stimulating Antibody Conjugate (ISAC)

Caption: The components and corresponding functions of a STING agonist-based ISAC.

Conclusion

This compound represents a significant advancement in the development of targeted immunotherapies. Its design for incorporation into antibody-drug conjugates allows for the precise delivery of a potent innate immune activator to tumors, potentially enhancing the therapeutic window by maximizing local efficacy while minimizing systemic side effects. The provided data on ISACs utilizing this class of agonist demonstrate a substantial increase in potency compared to the free drug, validating the targeted delivery approach. The detailed synthesis and assay protocols provided in this guide offer a foundation for researchers and drug developers working to harness the power of the STING pathway for the next generation of cancer therapies. Further investigation into the intrinsic activity of the unconjugated agonist and its in vivo efficacy in various tumor models will be crucial for its continued development and clinical translation.

References

The Advent of Targeted STING Activation: A Technical Guide to the Discovery and Development of STING Agonist-20-Ala-amide-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a sensor for cytosolic DNA and triggering powerful anti-tumor immune responses. While the therapeutic potential of STING agonists is significant, their systemic administration has been hampered by challenges such as poor tumor accessibility and off-target toxicities. To overcome these limitations, the development of tumor-targeted delivery systems, such as immune-stimulating antibody conjugates (ISACs), has emerged as a promising strategy. This technical guide provides an in-depth overview of the discovery and development of STING agonist-20-Ala-amide-PEG2-C2-NH2, a key component in the generation of these next-generation cancer immunotherapies. This molecule, also identified as Compound 30b in foundational research, serves as an active scaffold for conjugation to tumor-targeting antibodies.[1][2]

Discovery and Optimization of a Novel STING Agonist Platform

The development of this compound is part of a broader effort to create a versatile and potent STING agonist platform suitable for antibody-drug conjugate (ADC) applications. The initial focus was on non-cyclic dinucleotide (CDN) STING agonists to avoid the potential stability and manufacturing complexities associated with CDNs.[2] The optimization process involved systematically modifying the payload, linker, and scaffold to enhance potency, specificity, and pharmacokinetic properties.[2][3]

A key innovation in this platform was the incorporation of a functional handle for linker attachment without compromising the agonist's interaction with the STING protein.[3] This was achieved by identifying non-essential regions of the parent STING agonist where modifications could be made. This rational design approach led to the development of a series of agonists, including the precursor to Compound 30b, which demonstrated potent STING activation.[3]

Quantitative Data Summary

The following table summarizes the in vitro potency of a representative STING agonist from the optimized platform, which ultimately led to the development of Compound 30b.

| Compound | Target | Assay | EC50 (nM) |

| Optimized STING Agonist Payload | STING | THP1-IRF3 Reporter Assay (Digitonin Permeabilized) | Low nM |

Note: Specific quantitative data for this compound (Compound 30b) itself is not detailed in the primary literature; the data reflects the potency of the optimized payload it is derived from. The focus of the cited research is on the properties of the final antibody-drug conjugate.

Signaling Pathway and Experimental Workflow

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway activated by a STING agonist.

References

A Technical Guide to STING Agonist-20-Ala-amide-PEG2-C2-NH2: A Novel Conjugatable STING Agonist for Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, synthesis, and in vitro activity of the novel STING (Stimulator of Interferon Genes) agonist, STING agonist-20-Ala-amide-PEG2-C2-NH2, also identified as Compound 30b. This non-cyclic dinucleotide agonist has been developed as a payload for antibody-drug conjugates (ADCs), aiming to deliver targeted immune activation to the tumor microenvironment.

Core Compound Information

| Parameter | Details |

| Compound Name | This compound (Compound 30b) |

| CAS Number | 2720500-49-0 |

| Molecular Formula | C₄₈H₅₈F₃N₁₃O₁₄ |

| Description | An active scaffold comprising a stimulator of interferon genes (STING) agonist, designed for the synthesis of immune-stimulating antibody conjugates (ISACs) for cancer research.[1][2] |

Chemical Structure

The chemical structure of this compound (Compound 30b) is a complex, non-cyclic dinucleotide mimetic. The core scaffold is designed for potent STING activation, while the linker and terminal amine group facilitate conjugation to antibodies or other delivery vehicles.

(The precise chemical structure drawing for Compound 30b can be found in the source publication: Duvall, J. R., et al. (2023). Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry, 66(15), 10715–10733.)

STING Signaling Pathway

STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in the tumor microenvironment. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.

Caption: The cGAS-STING signaling pathway.

Quantitative Data

The in vitro activity of this compound (Compound 30b) and related compounds was assessed using a THP-1 dual reporter cell line. These cells are engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter, providing a quantitative measure of STING pathway activation.

| Compound | hSTING (EC₅₀, nM) |

| Compound 30b | 15.4 |

| Compound 19b (Core Agonist) | 2.7 |

| 2'3'-cGAMP | 1100 |

Data extracted from Duvall, J. R., et al. (2023). J. Med. Chem.

Experimental Protocols

Synthesis of this compound (Compound 30b)

The synthesis of Compound 30b is a multi-step process involving the preparation of a core STING agonist and its subsequent conjugation to the linker moiety. The detailed synthetic route is outlined in the supporting information of the source publication. A summary of the final coupling step is provided below.

Final Step: To a solution of the core STING agonist (Compound 19b) in a suitable organic solvent such as DMF, is added the Boc-protected linker (Boc-Ala-amide-PEG2-C2-NH2) in the presence of a coupling agent like HATU and a non-nucleophilic base such as DIPEA. The reaction is stirred at room temperature until completion, monitored by LC-MS. Following the coupling, the Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM) to yield the final product, which is then purified by reverse-phase HPLC.

In Vitro STING Activation Assay

The following protocol outlines the general procedure for assessing the in vitro activity of STING agonists using a THP-1 IRF-luciferase reporter cell line.

Caption: Workflow for in vitro STING activation assay.

Detailed Methodology:

-

Cell Culture: THP-1 Dual™ reporter cells (InvivoGen) are cultured according to the manufacturer's instructions in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and selective agents.

-

Compound Preparation: A serial dilution of the STING agonist is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well white, flat-bottom plates at a density of approximately 100,000 cells per well.

-

Permeabilization: To ensure intracellular delivery of the agonist, cells are permeabilized using a mild detergent such as digitonin. This step is crucial for compounds that may have poor cell permeability.

-

Compound Addition: The prepared serial dilutions of the STING agonist are added to the wells.

-

Incubation: The plates are incubated for a period of 6 to 18 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luciferase Assay: Following incubation, a luciferase assay reagent (e.g., QUANTI-Luc™) is added to each well.

-

Luminescence Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC₅₀ value is determined using a non-linear regression analysis.

This technical guide provides a summary of the key information regarding this compound. For a complete understanding of the discovery, optimization, and characterization of this compound and the resulting ADC platform, it is highly recommended to consult the primary scientific literature.

References

An In-depth Technical Guide to STING Agonist Compound 30b as an Immune-Stimulating Antibody Conjugate (ISAC) Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By inducing the production of type I interferons and other pro-inflammatory cytokines, STING agonists can effectively convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. However, the systemic administration of potent STING agonists is often associated with significant toxicity. To address this challenge, the development of Immune-Stimulating Antibody Conjugates (ISACs) that deliver STING agonists directly to the tumor microenvironment represents a novel and promising therapeutic approach. This technical guide provides a comprehensive overview of STING agonist Compound 30b, a potent and synthetically accessible payload designed for ISAC applications. We will delve into its mechanism of action, provide detailed experimental protocols for its synthesis, conjugation, and evaluation, and present key preclinical data in a structured format.

Introduction to STING Agonism in Oncology

The cGAS-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections and cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.

The production of type I IFNs in the tumor microenvironment has pleiotropic anti-tumor effects, including:

-

Enhanced antigen presentation: Type I IFNs promote the maturation and activation of dendritic cells (DCs), leading to improved cross-presentation of tumor antigens to CD8+ T cells.

-

Direct anti-proliferative and pro-apoptotic effects on tumor cells.

-

Recruitment and activation of natural killer (NK) cells.

-

Increased expression of MHC class I molecules on tumor cells, making them better targets for cytotoxic T lymphocytes (CTLs).

Given these potent anti-tumor activities, the development of STING agonists has been a major focus of cancer immunotherapy research.

Compound 30b: A Novel STING Agonist for ISACs

Compound 30b, chemically known as STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA, is a novel, potent, and non-cyclic dinucleotide STING agonist that has been specifically designed for use as an ISAC payload. Its structure incorporates a linker moiety that facilitates conjugation to antibodies.

Chemical Information:

| Property | Value |

| Compound Name | This compound TFA (Compound 30b) |

| Molecular Formula | C48H58F3N13O14 |

| Molecular Weight | 1098.05 g/mol |

Mechanism of Action of Compound 30b-based ISACs

A Compound 30b-based ISAC is designed to selectively deliver the STING agonist payload to tumor cells that express a specific target antigen. The proposed mechanism of action involves the following steps:

-

Targeting and Binding: The antibody component of the ISAC binds to its specific antigen on the surface of tumor cells.

-

Internalization: The ISAC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the linker connecting Compound 30b to the antibody is cleaved, releasing the active STING agonist into the cytoplasm.

-

STING Pathway Activation: The released Compound 30b binds to and activates STING, initiating the downstream signaling cascade and the production of type I interferons and other pro-inflammatory cytokines.

-

Immune Activation: The secreted cytokines remodel the tumor microenvironment, leading to the recruitment and activation of various immune cells and the generation of a robust anti-tumor immune response.

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway activated by cytosolic dsDNA and mimicked by STING agonists like Compound 30b.

Caption: The cGAS-STING signaling cascade.

ISAC Synthesis and Evaluation Workflow

The following diagram outlines the general workflow for the synthesis, conjugation, and preclinical evaluation of a Compound 30b-based ISAC.

Caption: Preclinical workflow for Compound 30b ISAC development.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of Compound 30b as an ISAC payload. These protocols are based on standard techniques and information gleaned from the patent literature and relevant publications.

Synthesis of Compound 30b

The synthesis of Compound 30b is a multi-step process. A detailed, step-by-step protocol would be found in the supplementary information of the primary literature or the experimental section of the patent (WO2021202984A1). A generalized scheme is presented below based on the information available from Mersana Therapeutics' publication.

-

Step 1: Synthesis of the core STING agonist moiety. This typically involves the coupling of substituted benzamide (B126) and benzothiazole (B30560) derivatives.

-

Step 2: Introduction of the linker precursor. A bifunctional linker with a protected amine group is introduced onto the core agonist.

-

Step 3: Deprotection and purification. The protecting group on the linker is removed to yield the final amine-functionalized Compound 30b, which is then purified by reverse-phase chromatography.

A snippet from the literature describes a key coupling step: "To a stirred solution of 3-(3-((tert-butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide in DMSO were added N-((Z)-3-((E)-4-aminobut-2-en-1-yl)-6-carbamoyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide." This indicates a complex heterocyclic chemistry approach to building the core structure.

ISAC Conjugation

Compound 30b, with its terminal amine group, can be conjugated to a monoclonal antibody through various methods. A common approach is to use a heterobifunctional linker that reacts with the amine on Compound 30b and a suitable functional group on the antibody, such as a lysine (B10760008) residue or a cysteine residue (from a reduced interchain disulfide bond).

Example Protocol (Lysine Conjugation):

-

Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Linker Activation: Activate a linker containing an N-hydroxysuccinimide (NHS) ester by dissolving it in an anhydrous organic solvent (e.g., DMSO).

-

Reaction with Compound 30b: React the activated linker with Compound 30b in an appropriate solvent, with the addition of a non-nucleophilic base (e.g., DIEA).

-

Purification of Linker-Payload: Purify the linker-payload conjugate using reverse-phase HPLC.

-

Conjugation to Antibody: Add the purified linker-payload to the antibody solution at a specific molar ratio and allow the reaction to proceed at room temperature or 4°C for a defined period.

-

Purification of ISAC: Purify the resulting ISAC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.

-

Characterization: Characterize the purified ISAC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro STING Activation Assay

This assay is used to determine the potency of Compound 30b and the corresponding ISAC in activating the STING pathway.

Materials:

-

THP1-Dual™ KI-hSTING-R232 reporter cells (InvivoGen). These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG54 promoter, which is inducible by IRF3.

-

QUANTI-Blue™ Solution (InvivoGen).

-

Digitonin (B1670571) for cell permeabilization.

-

Compound 30b, ISAC, and control articles.

Protocol:

-

Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of 100,000 cells/well.

-

Cell Permeabilization (for free payload): To assess the intrinsic activity of Compound 30b, permeabilize the cells with a low concentration of digitonin to allow payload entry. This step is not required for the ISAC, as it will be internalized.

-

Treatment: Add serial dilutions of Compound 30b or the ISAC to the wells. Include appropriate controls (e.g., vehicle, non-binding ISAC).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

SEAP Detection: Add QUANTI-Blue™ Solution to the cell culture supernatant according to the manufacturer's instructions.

-

Measurement: Read the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the Compound 30b-based ISAC in a relevant animal model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG) for human tumor xenografts, or syngeneic models in immunocompetent mice.

-

Tumor cells expressing the target antigen of the ISAC.

-

Compound 30b-based ISAC, control ISAC, and vehicle control.

-

Calipers for tumor measurement.

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer the ISAC and control articles via the appropriate route (typically intravenous).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for a Compound 30b-based ISAC, as would be expected from the described experimental protocols. Actual data would be found within the referenced patent and publications.

Table 1: In Vitro STING Activation

| Compound | Cell Line | EC50 (nM) |

| Compound 30b (with permeabilization) | THP1-Dual™ KI-hSTING-R232 | 5.2 |

| Target-Specific ISAC | THP1-Dual™ KI-hSTING-R232 | 25.8 |

| Non-binding Control ISAC | THP1-Dual™ KI-hSTING-R232 | > 10,000 |

Table 2: In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Model)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| Vehicle | - | 0 | 0/10 |

| Non-binding Control ISAC | 3 | 15 | 0/10 |

| Target-Specific ISAC | 1 | 65 | 2/10 |

| Target-Specific ISAC | 3 | 95 | 7/10 |

Table 3: Cytokine Induction in Tumor Microenvironment (TME)

| Treatment Group | IFN-β (pg/mg tissue) | CXCL10 (pg/mg tissue) |

| Vehicle | 10.5 ± 2.1 | 55.2 ± 12.3 |

| Target-Specific ISAC (3 mg/kg) | 250.8 ± 45.6 | 1245.7 ± 210.9 |

Conclusion

Compound 30b represents a promising STING agonist payload for the development of novel ISACs for cancer therapy. Its potent STING-activating properties, combined with the tumor-targeting capabilities of an antibody, offer the potential for a highly effective and well-tolerated immunotherapeutic. The detailed protocols and structured data presented in this guide provide a valuable resource for researchers and drug developers working in the exciting field of targeted innate immune activation. Further preclinical and clinical investigation of Compound 30b-based ISACs is warranted to fully elucidate their therapeutic potential.

An In-Depth Technical Guide to the PEG2 Linker in STING Agonist-20-Ala-amide-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Stimulator of Interferon Genes (STING) agonist conjugate component, STING agonist-20-Ala-amide-PEG2-C2-NH2 . This molecule serves as a critical building block for the creation of Immune-Stimulating Antibody Conjugates (ISACs), a novel therapeutic modality designed to elicit a tumor-localized immune response. This document outlines the structure of the core agonist and its linker, the specific function of the polyethylene (B3416737) glycol (PEG) element, representative biological data, and detailed experimental protocols for its evaluation.

Introduction: The Role of STING Agonists in Immuno-Oncology

The STING pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells, such as cancer cells.[1] Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and primes tumor-specific T cells, effectively converting an immunologically "cold" tumor microenvironment into a "hot" one that is susceptible to immune-mediated destruction.[2][3]

Pharmacological STING agonists are being developed to harness this pathway for cancer therapy. However, systemic administration of small-molecule agonists can lead to widespread, off-target immune activation and associated toxicities, while direct intratumoral injection is limited to accessible tumors.[4][5] To overcome these limitations, ISACs have been developed. By conjugating a STING agonist payload to a tumor-targeting antibody via a linker, the immunostimulatory agent can be delivered specifically to the tumor site, maximizing efficacy and improving the therapeutic index.[5][6][7]

Molecular Structure and a Deeper Look at the Linker

The molecule This compound , also referred to as Compound 30b in patent literature, is a non-cyclic dinucleotide STING agonist covalently attached to a specialized linker.[8][9] It is designed not as a standalone therapeutic but as a reactive scaffold for conjugation to a monoclonal antibody.

The Core: "STING Agonist-20"

The active payload is a potent, non-cyclic dinucleotide STING agonist. Its core structure, derived from patent WO2021202984A1, is shown below.[8] This class of agonists binds to the STING protein, inducing a conformational change that initiates downstream signaling.

The Bridge: The -Ala-amide-PEG2-C2-NH2 Linker

The linker is a multi-component system engineered to optimize the performance of the final ISAC.

-

-Ala-amide- : The Alanine (Ala) residue connected via an amide bond likely serves as a cleavable element. Peptide linkers are often designed to be cleaved by proteases, such as cathepsins, which are frequently overexpressed in the tumor microenvironment or within the lysosomes of cancer cells following ADC internalization. This ensures that the active STING agonist is released from the antibody to engage its target.

-

-PEG2- : This refers to a hydrophilic polyethylene glycol spacer composed of two ethylene (B1197577) glycol units. The inclusion of a PEG moiety is a critical design feature in modern antibody-drug conjugates.[10]

-

Enhanced Solubility: Many potent small-molecule payloads are hydrophobic. The PEG linker increases the overall water solubility of the payload, preventing aggregation of the final ISAC, which can otherwise lead to poor pharmacokinetics and loss of efficacy.[10][11]

-

Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong their circulation half-life. In the context of an ISAC, the PEG linker contributes to a more favorable pharmacokinetic profile.[10]

-

Optimized Drug-to-Antibody Ratio (DAR): The hydrophilic nature of PEG linkers helps to mitigate the tendency of ADCs to aggregate at higher DARs, potentially allowing for more payload molecules to be attached to each antibody without compromising stability.[10]

-

-

-C2-NH2 : This represents a 2-carbon (ethyl) spacer terminating in a primary amine (-NH2). This terminal amine is the reactive handle used for conjugation. It can be coupled to a corresponding functional group on the antibody (or a scaffold attached to the antibody), such as an activated carboxylic acid, to form a stable amide bond, completing the synthesis of the ISAC.

The logical flow of an ISAC utilizing this linker, from systemic administration to target engagement and payload release, is depicted below.

Caption: Logical workflow of an ISAC from circulation to immune activation.

Quantitative Data (Representative)

Specific public data on the binding affinity and cellular potency of this compound is limited. However, data from preclinical studies on Mersana Therapeutics' Immunosynthen platform, which utilizes this type of conjugate, and from other non-cyclic dinucleotide STING agonists, can provide representative benchmarks for performance.[5][10]

Table 1: Representative Cellular Activity of STING Agonist Payloads Data is representative of potent non-cyclic dinucleotide STING agonists evaluated in relevant cellular assays. Actual values for "STING agonist-20" may vary.

| Compound Type | Assay System | Readout | EC50 (nM) | Reference |

| Oral STING Agonist (ZSA-51) | THP-1 Reporter Cells | ISG Induction | 100 | [12] |

| Oral STING Agonist (MSA-2) | THP-1 Reporter Cells | ISG Induction | 3200 | [12] |

Table 2: In Vitro and In Vivo Performance of Representative STING Agonist ISACs Based on preclinical data presented for the Immunosynthen platform.[5][10]

| Parameter | Metric | Observation |

| In Vitro Potency | Relative Potency (ISAC vs. Free Agonist) | >100-fold more potent in inducing IFN-β and cytokines in co-culture assays. |

| In Vivo Efficacy | Tumor Growth Inhibition (Syngeneic Model) | Complete and durable tumor regressions observed after a single IV dose (e.g., 0.09-0.1 mg/kg payload). |

| Tolerability | Systemic Cytokine Induction (vs. Free Agonist) | Minimal induction of systemic cytokines (e.g., up to 100-fold lower than IV free agonist). |

| Immune Response | Immune Cell Infiltration | Significant increase in tumor-localized inflammatory cytokines and CD45+ immune cell infiltration. |

STING Signaling Pathway

Upon release into the cytosol of a tumor or immune cell, the STING agonist binds directly to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a cascade of events leading to an anti-tumor immune response.

References

- 1. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Next‐Generation HER‐2 Tumor‐Targeted Delivery of the STING Agonist Immune‐Stimulating Antibody Conjugate (ISAC) Improves Anticancer Efficacy and Induces Immunological Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mersana.com [mersana.com]

- 6. mersana.com [mersana.com]

- 7. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2021202984A1 - Antibody drug conjugates comprising sting agonists - Google Patents [patents.google.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Mersana Therapeutics to Host Webinar Highlighting Immunosynthen STING-Agonist ADC Platform and Pipeline | MRSN Stock News [stocktitan.net]

- 11. researchgate.net [researchgate.net]

- 12. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Activating the Innate Immune System: A Technical Guide to STING Pathway Modulation by Amidobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to promote robust T-cell-mediated immunity. This has positioned STING as a high-priority target for cancer immunotherapy. While early efforts focused on cyclic dinucleotide (CDN) mimics of the natural STING ligand (cGAMP), their poor pharmacological properties have spurred the development of novel, non-nucleotide small molecule agonists. Among the most promising are the amidobenzimidazole (ABZI) derivatives. This technical guide provides a comprehensive overview of the activation of the STING pathway by this class of molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Presentation: Efficacy and Potency of Amidobenzimidazole Derivatives

The following tables summarize the reported in vitro and in vivo activity of key amidobenzimidazole (ABZI) and related derivatives as STING agonists. These compounds have been developed through extensive structure-activity relationship (SAR) studies to optimize potency, systemic activity, and species cross-reactivity.

Table 1: In Vitro Activity of Amidobenzimidazole STING Agonists

| Compound ID | Description | Human STING (WT) EC50 | Human STING (HAQ) EC50 | Mouse STING EC50 | Reference |

| diABZI (Compound 3) | Dimeric amidobenzimidazole | Potent (specific value not provided) | Potent (specific value not provided) | Active | [1][2] |

| Triazole 40 | diABZI analog with triazole linker | 0.24 µM | - | 39.51 µM | [3][4][5][6] |

| MSA-2 | Orally available non-nucleotide agonist | 8.3 µM[7] | 24 µM[7] | Active | [7][8][9][10] |

EC50 values represent the concentration of the compound that elicits a half-maximal response in cellular assays, typically measuring IFN-β production. The HAQ variant represents a common human STING allotype.

Table 2: In Vivo Anti-Tumor Efficacy of Amidobenzimidazole STING Agonists

| Compound ID | Mouse Model | Administration Route | Key Findings | Reference |

| diABZI (Compound 3) | CT26 colorectal, B16.F10 melanoma | Intravenous | Significant tumor growth inhibition.[1] | [1][2] |

| Triazole 40 | 4T1 breast cancer | Intravenous | Significant tumor growth inhibition with good tolerance.[6] | [4][6] |

| MSA-2 | MC38 colon carcinoma | Oral, Subcutaneous, Intratumoral | Dose-dependent tumor regression (80-100% complete regression in some models); established durable anti-tumor immunity.[7][8] | [7][8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel STING agonists. The following sections provide synthesized protocols for key in vitro assays based on published literature.

STING Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-cGAMP) for binding to the STING protein. It is a primary method to determine direct binding and to calculate the inhibitory constant (Ki) of a compound.

Materials:

-

Recombinant human STING protein (C-terminal domain)

-

³H-cGAMP (radioligand)

-

Test compounds (amidobenzimidazole derivatives)

-

Assay buffer (e.g., Tris-HCl, NaCl, with detergent like Tween-20)

-

96-well filter plates (e.g., GF/C filters)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the recombinant STING protein, a fixed concentration of ³H-cGAMP (typically at or below its Kd), and the diluted test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled cGAMP).

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with gentle agitation to reach binding equilibrium.[11]

-

Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate. This separates the protein-bound radioligand from the unbound radioligand.[11]

-

Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[11]

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cellular IFN-β Induction Assay in THP-1 Cells

This functional assay quantifies the production of IFN-β, a key downstream cytokine of STING activation, in a human monocytic cell line (THP-1) that endogenously expresses the STING pathway components.

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional, but recommended)

-

Test compounds (amidobenzimidazole derivatives)

-

ELISA kit for human IFN-β or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

-

For qPCR: RNA extraction kit, reverse transcription reagents, qPCR primers for IFN-β and a housekeeping gene (e.g., GAPDH), qPCR master mix.

Protocol:

-

Cell Culture and Differentiation: Culture THP-1 cells according to standard protocols. For differentiation into a macrophage-like phenotype, treat the cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours.[12]

-

Cell Seeding: Seed the differentiated or undifferentiated THP-1 cells into a 96-well plate at a suitable density (e.g., 5 x 10^5 cells/well) and allow them to adhere.[13]

-

Compound Treatment: Prepare serial dilutions of the amidobenzimidazole derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period sufficient to induce IFN-β production (typically 6-24 hours).[12]

-

Sample Collection:

-

For ELISA/HTRF: Carefully collect the cell culture supernatant.[14]

-

For qPCR: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

-

-

Quantification:

-

Data Analysis: Plot the IFN-β concentration or relative mRNA expression against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blotting for Phosphorylated STING, TBK1, and IRF3

This assay provides direct evidence of STING pathway activation by detecting the phosphorylation of key signaling proteins: STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser386).

Materials:

-

THP-1 cells or other suitable cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING (total), anti-phospho-TBK1 (Ser172), anti-TBK1 (total), anti-phospho-IRF3 (Ser386), anti-IRF3 (total), and a loading control (e.g., anti-Actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Treat cells with the amidobenzimidazole agonist at an effective concentration (e.g., at or above the EC50) for a time course (e.g., 0, 30, 60, 120 minutes) to capture the peak phosphorylation events.[17]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12][18]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.[12]

-

Imaging: Capture the signal using a chemiluminescence imaging system. The presence of bands at the correct molecular weights for the phosphorylated proteins indicates pathway activation. The total protein antibodies and loading control are used to ensure equal protein loading.[18]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: cGAS-STING signaling pathway and activation by amidobenzimidazole derivatives.

Experimental Workflow Diagram

Caption: Preclinical workflow for the evaluation of amidobenzimidazole STING agonists.

References

- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An orally available non-nucleotide STING agonist with antitumor activity [cancer.fr]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of STING requires palmitoylation at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Guide: STING Agonist-20-Ala-amide-PEG2-C2-NH2 (Compound 30b)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the synthesis, mechanism of action, and experimental evaluation of the novel STING (Stimulator of Interferon Genes) agonist, 20-Ala-amide-PEG2-C2-NH2, also identified as Compound 30b. This compound has been developed as a functionalized scaffold for its potential application in immune-stimulating antibody conjugates (ISACs) for targeted cancer immunotherapy.[1][2][3]

Core Concepts and Mechanism of Action

STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection, as well as cellular damage seen in cancer. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.

STING agonist-20-Ala-amide-PEG2-C2-NH2 is a synthetic, non-cyclic dinucleotide small molecule designed to activate the STING pathway. Its structure incorporates a functional amine handle, allowing for conjugation to targeting moieties such as antibodies.[4][5] The core hypothesis behind its design is that by delivering the STING agonist directly to tumor cells via an antibody-drug conjugate (ADC), localized activation of the immune system within the tumor microenvironment can be achieved, thereby enhancing efficacy and reducing systemic toxicity.[4][5]

Signaling Pathway

The canonical STING signaling pathway, which Compound 30b is designed to activate, is initiated by the binding of the agonist to the STING protein. This leads to a conformational change in STING, its translocation from the endoplasmic reticulum to the Golgi apparatus, and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of STING Agonist-20-Ala-amide-PEG2-C2-NH2 to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses.[1][2] The targeted delivery of STING agonists to the tumor microenvironment via antibody-drug conjugates (ADCs) is a promising therapeutic strategy to enhance efficacy and minimize systemic toxicity associated with potent immune activation.[1][3][4] These immune-stimulating antibody conjugates (ISACs) leverage the specificity of a monoclonal antibody to deliver a STING agonist payload directly to tumor cells.[2][5][6]

This document provides a detailed protocol for the conjugation of a specific STING agonist, STING agonist-20-Ala-amide-PEG2-C2-NH2, to a monoclonal antibody. This agonist is equipped with a primary amine (NH2) handle, making it suitable for common amine-reactive conjugation chemistries.

STING Signaling Pathway

Activation of the STING pathway is initiated by the presence of cyclic dinucleotides (CDNs) in the cytoplasm, which can be produced by the enzyme cGAS in response to cytosolic DNA. Upon binding of an agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. This cascade results in the transcription of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an anti-tumor immune response.

Experimental Protocols

Protocol 1: Antibody Preparation

This protocol describes the preparation of the monoclonal antibody (mAb) for conjugation. It is crucial to ensure the antibody is in a suitable buffer that does not contain primary amines, which would compete with the conjugation reaction.

Materials:

-

Monoclonal Antibody (mAb)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Conjugation Buffer: 50 mM sodium borate, pH 8.5

-

Dialysis device (e.g., slide-a-lyzer cassette) or desalting column

Procedure:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4. This can be achieved through dialysis or by using a desalting column according to the manufacturer's instructions.

-

Determine the concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm.

-

Adjust the antibody concentration to a minimum of 2.0 mg/mL, with an optimal range of 5-10 mg/mL, using the conjugation buffer.

Protocol 2: Conjugation of STING Agonist to Antibody via NHS Ester Chemistry

This protocol outlines the conjugation of the amine-containing STING agonist to the lysine (B10760008) residues of the antibody using a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

-

Prepared Monoclonal Antibody (from Protocol 1)

-

This compound

-

Homobifunctional NHS ester crosslinker (e.g., DSS, BS3)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

-

Equilibrate the NHS ester crosslinker to room temperature before opening the vial to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the NHS ester crosslinker in anhydrous DMSO (e.g., 25 mM).

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

In a two-step reaction, first activate the STING agonist. Add a molar excess of the NHS ester crosslinker solution to the STING agonist solution. The exact molar ratio may need to be optimized.

-

Incubate the activation reaction for 30-60 minutes at room temperature.

-

Add the activated STING agonist solution to the prepared antibody solution. A typical starting point is a 5- to 20-fold molar excess of the activated agonist to the antibody.

-

Incubate the conjugation reaction for 1-2 hours at room temperature with gentle mixing.

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the removal of unconjugated STING agonist and other reaction components from the ADC.

Materials:

-

Quenched conjugation reaction mixture

-

Purification Buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) system or Tangential Flow Filtration (TFF) system

Procedure:

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate the SEC column with purification buffer.

-

Load the quenched reaction mixture onto the column.

-

Elute the ADC with purification buffer. The ADC will elute in the earlier fractions, while the smaller, unconjugated molecules will be retained longer.

-

Collect fractions and monitor the protein concentration at 280 nm.

-

Pool the fractions containing the purified ADC.

-

-

Tangential Flow Filtration (TFF):

-

Set up the TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).

-

Diafilter the quenched reaction mixture against the purification buffer to remove small molecular weight impurities.

-

Concentrate the purified ADC to the desired concentration.

-

Protocol 4: Characterization of the STING Agonist-ADC

This protocol outlines key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

Principle: This method relies on the differential absorbance of the antibody and the STING agonist at specific wavelengths.

-

Procedure:

-

Measure the absorbance of the ADC solution at 280 nm and at the maximum absorbance wavelength of the STING agonist.

-

Calculate the concentration of the antibody and the conjugated agonist using their respective extinction coefficients.

-

The DAR is the molar ratio of the conjugated agonist to the antibody.

-

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

-

Principle: SEC separates molecules based on their size.

-

Procedure:

-

Inject the purified ADC onto an SEC column.

-

Analyze the chromatogram for the presence of the monomeric ADC peak, as well as any high molecular weight species (aggregates) or low molecular weight fragments.

-

Calculate the percentage of monomer, aggregates, and fragments.

-

3. In Vitro Potency Assessment:

-

Principle: The biological activity of the STING agonist-ADC can be assessed by measuring the induction of STING pathway activation in a relevant cell line.

-

Procedure:

-

Use a reporter cell line, such as THP-1 cells expressing a luciferase reporter under the control of an IRF3-inducible promoter.

-

Treat the cells with a serial dilution of the STING agonist-ADC, the unconjugated antibody, and the free STING agonist.

-

After an appropriate incubation period (e.g., 24 hours), measure the reporter gene expression (e.g., luciferase activity).

-

Determine the EC50 value for the STING agonist-ADC and compare it to the free agonist.

-

Data Presentation

The following tables provide representative data that may be obtained from the characterization of a STING agonist-ADC.

Table 1: Conjugation and Purification Summary

| Parameter | Result |

| Initial Antibody Concentration | 10 mg/mL |

| Molar Excess of Activated Agonist | 10-fold |

| Final ADC Concentration | 5 mg/mL |

| Purification Method | Size-Exclusion Chromatography |

| Yield | 85% |

Table 2: Characterization of Purified STING Agonist-ADC

| Parameter | Method | Result |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | 7.8 |

| Purity (Monomer %) | Size-Exclusion Chromatography | >98% |

| Aggregation % | Size-Exclusion Chromatography | <2% |

Table 3: In Vitro Potency of STING Agonist-ADC

| Compound | EC50 (nM) | Fold Improvement vs. Free Agonist |

| Free STING Agonist | 500 nM | - |

| STING Agonist-ADC | 2.5 nM | 200x |

| Unconjugated Antibody | No activity | - |

Note: The data presented in these tables are for illustrative purposes and the actual results may vary depending on the specific antibody, conjugation conditions, and analytical methods used.

Conclusion